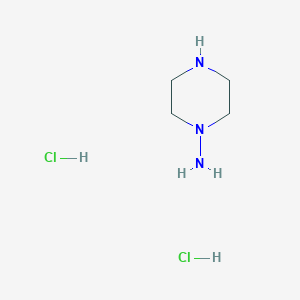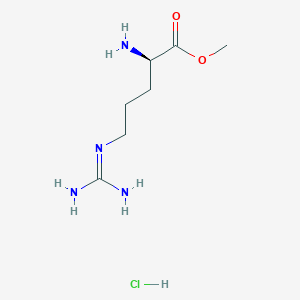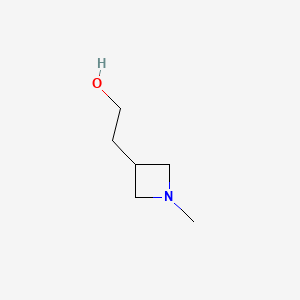
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is an organometallic compound widely used as a catalyst in various chemical reactions. This compound is particularly known for its role in polymerization processes, especially in the production of polyolefins such as polyethylene and polypropylene .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE typically involves the reaction of zirconium tetrachloride with ethylenebis(4,5,6,7-tetrahydro-1-indenyl) in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins.
Substitution: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methylaluminoxane (MAO) as a co-catalyst in polymerization reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products
The major products formed from these reactions are high molecular weight polymers such as polyethylene and polypropylene, which are widely used in various industrial applications .
科学的研究の応用
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE has numerous scientific research applications, including:
Chemistry: Used as a catalyst in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential use in the development of new materials for biomedical applications.
Medicine: Explored for its role in drug delivery systems and other therapeutic applications.
Industry: Widely used in the production of plastics and other polymeric materials
作用機序
The compound exerts its catalytic effects through the activation of olefin monomers, facilitating their polymerization into long-chain polymers. The zirconium center plays a crucial role in this process by coordinating with the monomers and promoting their insertion into the growing polymer chain .
類似化合物との比較
Similar Compounds
- DICHLORO(ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL))TITANIUM(IV)
- DICHLORO(ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL))HAFNIUM(IV)
Uniqueness
Compared to similar compounds, RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is unique due to its high catalytic activity and selectivity in polymerization reactions. It offers better control over polymer microstructure and molecular weight distribution, making it a preferred choice in industrial applications .
特性
CAS番号 |
109429-79-0 |
|---|---|
分子式 |
C20H24Cl2Zr |
分子量 |
426.5 g/mol |
InChI |
InChI=1S/C20H24.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q;;;+2/p-2 |
InChIキー |
AKXWJOYQORUUHS-UHFFFAOYSA-L |
正規SMILES |
C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.Cl[Zr]Cl |
製品の起源 |
United States |
Q1: What is the role of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE in polymerization reactions?
A1: this compound functions as a highly effective catalyst in the polymerization of olefins, specifically ethylene and propylene. When activated with a co-catalyst like methylaluminoxane (MAO), it facilitates the formation of polymers with controlled molecular weight and microstructure. [, , ] This control stems from the catalyst's ability to dictate the insertion of monomers into the growing polymer chain, influencing properties such as melting point, crystallinity, and mechanical strength. [, ] For instance, it has been shown to be particularly efficient in producing ethylene-propylene copolymers with varying compositions and properties, highlighting its versatility in materials science. []
Q2: How does the structure of this compound influence its catalytic activity and the properties of the resulting polymers?
A2: The structure of this metallocene catalyst significantly impacts its catalytic performance and the characteristics of the synthesized polymers. For example, the presence of the hydrogenated six-membered ring in the indenyl moiety and the CH2 bridge in this compound contribute to its ability to produce low molecular weight ethylene-propylene copolymers even at low hydrogen pressures. [] Furthermore, compared to other metallocene catalysts, this specific structure allows for the production of copolymers with higher styrene content when used in ethylene/styrene copolymerization. [] This structural feature, along with the carbon bridges and bulky ligands, directly affects the comonomer incorporation and ultimately dictates the final properties of the copolymer, including its melting temperature, crystallinity, and mechanical behavior. []
Q3: Beyond ethylene and propylene, what other monomers can be polymerized using this compound?
A3: Research indicates that this compound and similar chiral complexes demonstrate capability in the stereospecific polymerization of allylsilanes. [] This expands its utility beyond simple olefins, opening avenues for synthesizing polymers with tailored tacticity and properties. The catalyst's ability to control the stereochemistry of the polymerization process is crucial for achieving specific material properties that are highly desirable in various applications. [] This highlights the potential of this catalyst for synthesizing a broader range of polymers with specific functionalities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)


![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)
